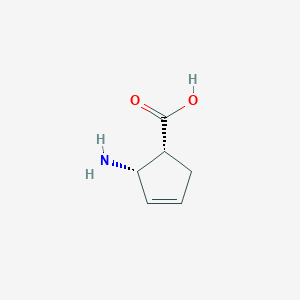

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCBWTXCWRLPIR-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414982 | |

| Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154568-20-4 | |

| Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclopentene Derivative Functionalization

The most direct route begins with functionalized cyclopentene precursors. VulcanChem outlines a method starting from cyclopentene derivatives, where amino and carboxylic acid groups are introduced via sequential reactions . Key steps include:

-

Epoxidation or Dihydroxylation : Cyclopent-3-ene is treated with an oxidizing agent (e.g., mCPBA) to form an epoxide or diol, enabling regioselective ring-opening.

-

Amination : The epoxide intermediate undergoes nucleophilic attack by ammonia or a protected amine source (e.g., benzylamine) to install the amino group.

-

Oxidation to Carboxylic Acid : A terminal hydroxyl group is oxidized to a carboxylic acid using Jones reagent or potassium permanganate.

Critical to this approach is the use of chiral catalysts or resolving agents to enforce the (1R,2S) configuration. For instance, enzymatic resolution with lipases or kinetic resolution using Evans’ oxazaborolidines achieves enantiomeric excess >90% . The final hydrochloride salt is obtained via treatment with HCl, yielding a stable crystalline product (melting point: 210–215°C) .

Boc-Protected Intermediate Strategy

ChemSpace data highlights the use of tert-butoxycarbonyl (Boc) protection to streamline synthesis . The protocol involves:

-

Boc Protection of Amine : Cyclopentene-1-carboxylic acid is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to form (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid.

-

Selective Deprotection : The Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield the free amine.

This method avoids side reactions during subsequent steps, improving overall yield (reported at 75–85%) . The Boc-protected intermediate exhibits enhanced solubility in organic solvents, facilitating purification via column chromatography (eluent: ethyl acetate/hexane 1:3) .

Bicyclic Lactone Rearrangement

A novel approach from MDPI employs a polyhydroxylated bicyclic lactone intermediate . The synthesis proceeds as follows:

-

Lactone Formation : Cyclopentene diol is treated with a carbonyl diimidazole to form a bicyclic lactone (yield: 81%) .

-

Catalytic Hydrogenation : Raney nickel catalyzes hydrogenation of the lactone in the presence of Boc anhydride, yielding an N-Boc aminolactone.

-

Ring-Opening Hydrolysis : Sodium methoxide cleaves the lactone, producing the free carboxylic acid with retained stereochemistry.

This method’s key advantage is the preservation of stereochemistry through rigid bicyclic intermediates. NMR data confirm the (1R,2S) configuration via distinct coupling constants (e.g., for H1–H2) .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield | Stereochemical Control |

|---|---|---|---|---|

| Cyclopentene Functionalization | Cyclopentene derivatives | 3–4 | 60–70% | Chiral catalysts/resolution |

| Boc-Protected Intermediate | Cyclopentene-1-carboxylic acid | 2 | 75–85% | Boc-directed stereochemistry |

| Bicyclic Lactone Rearrangement | Cyclopentene diol | 3 | 70–75% | Conformational locking |

The Boc-protected route offers the highest yield due to reduced side reactions, while the lactone method provides superior stereoselectivity .

Stereochemical Optimization Strategies

Achieving the (1R,2S) configuration demands precise control:

-

Asymmetric Catalysis : Sharpless asymmetric dihydroxylation (AD) with (DHQD)₂PHAL ligands installs vicinal diols with >90% ee, which are subsequently converted to amino acids .

-

Dynamic Kinetic Resolution : Racemic intermediates undergo enantiomer interconversion under basic conditions, coupled with enzymatic hydrolysis to favor the desired stereoisomer .

-

Crystallization-Induced Diastereomer Transformation : Salt formation with chiral acids (e.g., tartaric acid) enriches enantiopurity during recrystallization .

Industrial-Scale Considerations

For large-scale production, the Boc-protected method is preferred due to:

-

Solvent Compatibility : Ethyl acetate and hexane enable cost-effective solvent recovery.

-

Catalyst Recycling : Raney nickel from hydrogenation steps is reused after filtration, reducing costs .

-

Crystallization Efficiency : The hydrochloride salt crystallizes in high purity (≥98%) from ethanol/water mixtures, minimizing downstream purification .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Cispentacin has demonstrated significant antifungal activity, particularly against Candida albicans. Studies have shown that it can inhibit the growth of this pathogen both in vitro and in vivo, making it a candidate for further development as an antifungal agent .

Peptidomimetics

The compound is also utilized in the development of peptidomimetics. Its unique structure allows for conformational stabilization of peptides, which is crucial in drug design. For example, morphiceptin peptidomimetics incorporating cispentacin have shown enhanced activity at μ-opioid receptors compared to their parent compounds .

Specialty Chemicals

In the chemical industry, (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as oxidation and substitution—makes it a versatile intermediate in the production of specialty chemicals .

Agricultural Chemistry

Cispentacin derivatives have been explored for their potential use in agriculture, particularly as antifungal agents against plant pathogens like Pyricularia oryzae, which causes rice blast disease. The synthetic derivatives are currently advancing through clinical trials for their efficacy against fungal infections in crops .

Case Studies

Wirkmechanismus

The mechanism of action of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Cyclopropane-Based Analogs

A key structural analog is (E)-(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid (Figure 2E1 in ), which shares the amino-carboxylic acid motif but replaces the cyclopentene with a phenyl-substituted cyclopropane. Key differences include:

- Ring Strain : The cyclopropane ring exhibits higher angular strain (~27 kcal/mol) compared to the cyclopentene ring (~6 kcal/mol), influencing reactivity and stability.

- Stereochemical Impact : The (1R,2S) configuration in both compounds enhances enantioselective interactions with biological targets, but the cyclopentene derivative’s larger ring size allows for greater conformational flexibility .

Table 1: Structural Comparison

| Compound | Ring Type | Ring Strain (kcal/mol) | Functional Groups | Bioactivity Relevance |

|---|---|---|---|---|

| (1R,2S)-2-Aminocyclopent-3-ene-1-COOH | Cyclopentene | ~6 | -NH₂, -COOH | Enzyme inhibition, drug design |

| (E)-(1R,2S)-1-Amino-2-phenyl-cyclopropane-1-COOH | Cyclopropane | ~27 | -NH₂, -COOH, -Ph | Antimicrobial, cytotoxic |

Biologische Aktivität

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a ligand in biochemical assays. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentene ring structure, which contributes to its unique chemical properties. Its molecular formula is , and it possesses both an amino group and a carboxylic acid group, making it an important building block in organic synthesis.

The biological activity of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can function as either an inhibitor or an activator, modulating the activity of these targets through binding interactions. The pathways involved may include:

- Signal Transduction : Influencing cellular signaling pathways.

- Metabolic Processes : Modulating metabolic enzymes.

- Gene Expression Regulation : Affecting transcription factors.

Enzyme Inhibition

Research indicates that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may inhibit certain enzymes, which can be beneficial in therapeutic contexts. For example, it has been studied for its potential role in inhibiting GABA transaminase (GABA-AT), an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .

Ligand in Biochemical Assays

The compound has been evaluated as a ligand in various biochemical assays, demonstrating its ability to bind to specific receptors and modulate their activity. This property makes it a candidate for drug development aimed at conditions such as anxiety and epilepsy .

Comparative Analysis with Similar Compounds

To understand the unique properties of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,2S)-2-Aminocyclopentane-1-carboxylic acid | Saturated cyclopentane | Limited biological activity |

| (1R,2S)-2-Aminocyclohex-3-ene-1-carboxylic acid | Cyclohexene | Similar enzyme inhibition potential |

The unsaturated nature of the cyclopentene ring in (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid contributes to its distinct reactivity and binding characteristics compared to its saturated counterparts.

Study on GABA Receptor Modulation

Research has shown that derivatives of cyclopentene amino acids can potentiate GABA-induced chloride currents through GABAA receptors. For instance, studies indicated that compounds structurally related to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid enhanced chloride ion influx significantly without antagonizing receptor activity . This suggests potential applications in treating neurological disorders.

Antifungal Activity

Another area of interest is the antifungal activity exhibited by related cyclopentane derivatives. For example, compounds like cispentacin have shown promising results against Candida albicans, indicating that structural modifications can lead to enhanced biological properties .

Q & A

Basic: How can enantiomeric purity of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid be optimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for biological activity studies. Use chiral auxiliaries or asymmetric catalysis, such as organocatalytic methods, to control stereochemistry. For cyclopentene scaffolds, Diels-Alder reactions with chiral dienophiles (e.g., ethyl(E)-3-nitroacrylate) can yield high enantiomeric excess (ee) . Boc-protection of the amino group (e.g., using tert-butoxycarbonyl anhydride) stabilizes intermediates and simplifies purification via column chromatography . Monitor purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to validate ee ≥98%.

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

Combine spectroscopic and computational methods:

- X-ray crystallography : Resolves absolute configuration and ring conformation. Use synchrotron sources (e.g., Advanced Photon Source) for high-resolution data .

- NMR : Assign stereochemistry using NOESY (e.g., cross-peaks between H-1 and H-2) and DEPT for carbocyclic carbon identification .

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate tautomeric forms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .

- Spill management : Absorb liquids with silica gel or acid-neutralizing adsorbents. Avoid water flushing to prevent environmental contamination .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before sealing in hazardous waste containers .

Advanced: How to resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility.

- Solvent correction : Re-run DFT calculations with explicit solvent models (e.g., water or DMSO) using software like Gaussian or ORCA .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to identify dominant conformers. Compare with NMR-derived coupling constants .

- Validate via X-ray : If computational models conflict with NMR, prioritize single-crystal X-ray data as the gold standard .

Advanced: What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., difluoromethylenyl) at the C-4 position via Heck coupling to enhance enzyme binding .

- Bioisosteres : Replace the cyclopentene ring with cyclohexene or spirocyclic systems to modulate lipophilicity (clogP). Assess via HPLC-derived logD values .

- Biological testing : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., GABA aminotransferase) .

Advanced: How to address stereochemical instability during long-term storage?

Methodological Answer:

- Protection : Store as a Boc- or Fmoc-protected derivative at -20°C under argon to prevent racemization .

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor ee via chiral HPLC monthly .

- Diastereomeric separation : Use preparative HPLC with a Chiralcel® OD column and hexane:isopropanol (85:15) mobile phase to isolate degraded isomers .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

Methodological Answer:

- Deuterium labeling : Synthesize -labeled derivatives at the C-3 position to probe rate-determining steps in enzyme-catalyzed reactions .

- KIE measurement : Compare using LC-MS. A KIE >1 indicates hydrogen transfer is rate-limiting (e.g., in decarboxylase inhibition) .

- Computational validation : Match experimental KIE with transition-state theory models in QM/MM simulations .

Advanced: How to ensure reproducibility in synthetic yields across different labs?

Methodological Answer:

- Standardize protocols : Document exact equivalents of reagents (e.g., 1.05 eq. DCC for carboxyl activation) and reaction times .

- Purification : Use automated flash chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) to minimize human error .

- Analytical validation : Share raw NMR (FID files) and HPLC chromatograms via open-access platforms for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.